molecular formula C12H17FN4O2 B4142147 5-(3,5-dimethyl-1-piperazinyl)-4-fluoro-2-nitroaniline CAS No. 215734-57-9

5-(3,5-dimethyl-1-piperazinyl)-4-fluoro-2-nitroaniline

Cat. No. B4142147
CAS RN: 215734-57-9
M. Wt: 268.29 g/mol
InChI Key: CNHUHUYYUWJDRI-UHFFFAOYSA-N
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Description

5-(3,5-dimethyl-1-piperazinyl)-4-fluoro-2-nitroaniline, also known as 4F-MPH, is a research chemical that belongs to the class of phenidates. It is a potent psychostimulant that is used in scientific research to study the structure-activity relationship of phenidates. The chemical structure of 4F-MPH is similar to methylphenidate, a widely used medication for attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The mechanism of action of 5-(3,5-dimethyl-1-piperazinyl)-4-fluoro-2-nitroaniline is similar to that of methylphenidate. It acts as a DRI and NRI, which increases the levels of dopamine and norepinephrine in the brain. This leads to an increase in the release of neurotransmitters, which enhances cognitive function and improves attention and memory. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of methylphenidate. It increases the levels of dopamine and norepinephrine in the brain, which leads to an increase in heart rate, blood pressure, and respiration. It also increases the release of glucose from the liver, which provides energy to the body. The effects of this compound on the brain are complex and depend on the dose, route of administration, and duration of exposure.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3,5-dimethyl-1-piperazinyl)-4-fluoro-2-nitroaniline in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This allows researchers to study the effects of psychostimulants on the brain with greater precision and accuracy. However, one of the limitations of using this compound is its potential for abuse and addiction. Researchers must take appropriate precautions to ensure that the chemical is used safely and responsibly.

Future Directions

There are several future directions for research on 5-(3,5-dimethyl-1-piperazinyl)-4-fluoro-2-nitroaniline. One area of research is the development of new analogs and derivatives of this compound that have improved pharmacological properties. Another area of research is the study of the long-term effects of this compound on the brain and behavior. This could help to identify potential risks and benefits of using this compound in medical and non-medical settings. Additionally, there is a need for more research on the potential therapeutic uses of this compound in the treatment of ADHD, depression, and other psychiatric disorders.

Scientific Research Applications

5-(3,5-dimethyl-1-piperazinyl)-4-fluoro-2-nitroaniline is primarily used in scientific research to study the structure-activity relationship of phenidates. It is a potent psychostimulant that acts as a dopamine reuptake inhibitor (DRI) and norepinephrine reuptake inhibitor (NRI). It has been shown to increase locomotor activity, enhance cognitive function, and improve attention and memory in animal models. This compound has also been used to study the neurochemical and behavioral effects of psychostimulants on the brain.

properties

IUPAC Name

5-(3,5-dimethylpiperazin-1-yl)-4-fluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O2/c1-7-5-16(6-8(2)15-7)11-4-10(14)12(17(18)19)3-9(11)13/h3-4,7-8,15H,5-6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHUHUYYUWJDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C(C(=C2)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192386
Record name 5-(3,5-Dimethyl-1-piperazinyl)-4-fluoro-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215734-57-9
Record name 5-(3,5-Dimethyl-1-piperazinyl)-4-fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215734-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Dimethyl-1-piperazinyl)-4-fluoro-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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